molecular formula C18H24N2O4 B12166917 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one

Cat. No.: B12166917
M. Wt: 332.4 g/mol
InChI Key: FTSKRIZXYPEEPQ-UHFFFAOYSA-N
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Description

4-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one is a heterocyclic compound featuring a γ-lactone (dihydrofuran-2-one) core substituted with two methyl groups at the 5-position. The lactone ring is further functionalized with a piperazine moiety linked via a carbonyl group to a 3-methoxyphenyl substituent. This structure combines rigidity from the lactone ring with the flexibility of the piperazine-aryl system, making it a candidate for exploring structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-5,5-dimethyloxolan-2-one

InChI

InChI=1S/C18H24N2O4/c1-18(2)15(12-16(21)24-18)17(22)20-9-7-19(8-10-20)13-5-4-6-14(11-13)23-3/h4-6,11,15H,7-10,12H2,1-3H3

InChI Key

FTSKRIZXYPEEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one typically involves multiple steps. One common approach is the reductive amination of a precursor compound with a substituted aromatic aldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in methanol at room temperature with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and substituted piperazine compounds.

Scientific Research Applications

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the dihydrofuranone moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs from the evidence, emphasizing core heterocycles, substituent effects, and physicochemical properties.

Structural Analogues with Piperazine-Carbonyl Motifs

Compound D11 ():

  • Core Structure: Quinoline-4-carbonyl-piperazine linked to a benzamide.
  • Substituents: 3-Methoxyphenyl on the quinoline ring.
  • Key Data: $ ^1H $-NMR (CDCl₃): Aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.75 ppm). $ ^{13}C $-NMR: Carbonyl (δ ~162 ppm), quinoline carbons (δ ~110–160 ppm).
  • The shared 3-methoxyphenyl substituent may confer similar electronic effects, but the benzamide in D11 introduces additional hydrogen-bonding capacity .

Pyrazoline Derivatives ():

  • Core Structure : 2-Pyrazoline (5-membered ring with two adjacent nitrogens).
  • Substituents : 4-Methoxy- or 4-ethoxyphenyl groups.
  • Key Data :
    • Melting Points: 102–124°C, influenced by alkoxy substituents.
    • $ ^1H $-NMR: Methoxy protons (δ 3.75–4.02 ppm), pyrazoline protons (δ 3.11–5.20 ppm).
  • Comparison : The pyrazoline core’s NH group enables hydrogen bonding, absent in the target compound’s lactone. The 4-alkoxyphenyl groups in these derivatives may enhance solubility compared to the target’s 3-methoxyphenyl, which introduces steric hindrance .

Heterocyclic Cores with Lactone or Fused Systems

Furopyridazinones ():

  • Core Structure: Fused furo[2,3-d]pyridazinone.
  • Substituents : Methyl or alkynyl groups.
  • Key Data: Synthesized via cyclization of alkynyl-chloropyridazinones.
  • Comparison: The fused ring system increases rigidity and planarity compared to the target’s dihydrofuranone. Alkynyl substituents in these compounds may confer higher reactivity or metabolic instability relative to the target’s methyl groups .

Coumarin-Benzodiazepine Hybrids ():

  • Core Structure : Complex heterocycles (coumarin, benzodiazepine, tetrazole).
  • Substituents : Methyl, phenyl, and tetrazolyl groups.
  • Comparison : These hybrids exhibit higher molecular weight and complexity, likely reducing bioavailability compared to the target compound’s simpler lactone-piperazine scaffold .

Physicochemical and Functional Properties

Property Target Compound D11 (Quinoline) Pyrazoline 1h Furopyridazinone
Core Structure Dihydrofuran-2-one (lactone) Quinoline Pyrazoline Furopyridazinone
Key Substituents 3-MeOPh, 5,5-dimethyl 3-MeOPh, benzamide 4-MeOPh Methyl/alkynyl
Polarity Moderate (lactone + piperazine) High (quinoline + amide) Moderate (pyrazoline) Variable (fused rings)
H-Bond Capacity Carbonyl, piperazine N Amide, piperazine N Pyrazoline NH Limited
Predicted Solubility Moderate in EtOAc Low (crystalline) Moderate Low

Implications for Bioactivity

  • The target compound’s lactone core may improve metabolic stability compared to ’s quinoline derivatives, which are prone to oxidation.
  • The 3-methoxyphenyl group (shared with D11) could modulate receptor binding via steric and electronic effects, as seen in serotonin receptor ligands .
  • Pyrazoline derivatives () exhibit antipyretic and anti-inflammatory activity, suggesting the target’s piperazine-lactone system might be optimized for similar applications .

Notes

Data Limitations : Direct experimental data (e.g., melting points, NMR) for the target compound are unavailable; comparisons rely on structural analogs.

Synthetic Pathways: The target compound’s synthesis likely involves lactonization of a hydroxy acid precursor, contrasting with quinoline cyclization () or chalcone-hydrazine reactions ().

Future Directions : Molecular docking (as in ) could predict the target’s affinity for neurotransmitter receptors, leveraging its piperazine moiety .

Biological Activity

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one, with the CAS number 1676025-82-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. Its structure features a piperazine moiety, which is known for its diverse pharmacological properties, particularly in central nervous system (CNS) activity.

  • Molecular Formula: C18H24N2O4
  • Molecular Weight: 332.4 g/mol
  • Structural Features: The compound includes a methoxyphenyl group and a dihydrofuranone structure, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its interaction with various neurotransmitter systems, particularly focusing on dopaminergic and serotonergic pathways.

Dopamine Receptor Interaction

Research indicates that compounds with similar piperazine structures often exhibit affinity for dopamine receptors. For instance, studies on related piperazine derivatives have shown high selectivity for dopamine D3 receptors over D2 receptors, suggesting potential therapeutic applications in treating disorders like schizophrenia and Parkinson's disease .

Table 1: Comparison of Binding Affinities for Dopamine Receptors

Compound NameReceptor TypeKd Value (nM)
WC-10D318
RacloprideD21.6

Study on Piperazine Derivatives

A study conducted by Xu et al. (2009) explored the binding affinities of various piperazine derivatives to dopamine receptors using quantitative autoradiography. The findings revealed that modifications in the piperazine structure significantly influenced receptor selectivity and binding affinity. This suggests that the structural features of 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one may similarly affect its biological activity .

Serotonin Receptor Activity

Additionally, compounds with similar structural motifs have been shown to interact with serotonin receptors. The serotonin receptor system is crucial for mood regulation and is a target for many antidepressant medications. Preliminary data suggest that this compound may also exhibit activity at serotonin receptor subtypes, potentially contributing to anxiolytic or antidepressant effects.

The precise mechanisms through which 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one exerts its effects are still under investigation. However, it is hypothesized that its action may involve:

  • Dopaminergic Modulation: By binding to dopamine receptors, it may modulate dopaminergic signaling pathways implicated in mood and behavior.
  • Serotonergic Influence: Interaction with serotonin receptors could further enhance its therapeutic profile by addressing mood disorders.

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